molecular formula C7H7NO2 B027556 2-(15N)Azanylbenzoic acid CAS No. 108159-61-1

2-(15N)Azanylbenzoic acid

Cat. No. B027556
Key on ui cas rn: 108159-61-1
M. Wt: 138.13 g/mol
InChI Key: RWZYAGGXGHYGMB-VJJZLTLGSA-N
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Patent
US04162249

Procedure details

A mixture of 19.2 parts of isatoic anhydride, 13.8 parts of cresylic acid (a mixture of phenols of which the main constituent is m-cresol), 0.5 parts of sodium hydroxide and 50 parts of dioxan are heated at 45°-50° C. for 4 hours. Residual sodium hydroxide is screened off and 500 parts of water are added to the filtrates. The brown oil which is formed is extracted into ether and the ether extract is washed three times with water. The ether solution is dried over magnesium sulphate and the ether is then distilled off leaving the cresylic acid ester of anthranilic acid as a brown oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=[O:3].CC1C(O)=CC=CC=1.C1C(O)=CC=CC=1C.[OH-].[Na+]>O.O1CCOCC1>[C:2]([OH:4])(=[O:3])[C:1]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
19.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1O
Step Three
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at 45°-50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The brown oil which is formed
EXTRACTION
Type
EXTRACTION
Details
is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether is then distilled off

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04162249

Procedure details

A mixture of 19.2 parts of isatoic anhydride, 13.8 parts of cresylic acid (a mixture of phenols of which the main constituent is m-cresol), 0.5 parts of sodium hydroxide and 50 parts of dioxan are heated at 45°-50° C. for 4 hours. Residual sodium hydroxide is screened off and 500 parts of water are added to the filtrates. The brown oil which is formed is extracted into ether and the ether extract is washed three times with water. The ether solution is dried over magnesium sulphate and the ether is then distilled off leaving the cresylic acid ester of anthranilic acid as a brown oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=[O:3].CC1C(O)=CC=CC=1.C1C(O)=CC=CC=1C.[OH-].[Na+]>O.O1CCOCC1>[C:2]([OH:4])(=[O:3])[C:1]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
19.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1O
Step Three
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at 45°-50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The brown oil which is formed
EXTRACTION
Type
EXTRACTION
Details
is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether is then distilled off

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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